molecular formula C8H6O2 B089017 1,2-Epoxy-4-(epoxyethyl)benzene CAS No. 13484-13-4

1,2-Epoxy-4-(epoxyethyl)benzene

Cat. No. B089017
CAS RN: 13484-13-4
M. Wt: 134.13 g/mol
InChI Key: ASZDXZKUBDYMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Epoxy-4-(epoxyethyl)benzene is a chemical compound that is commonly known as DEB. It is a colorless, oily liquid that is used in various scientific research applications. DEB is a bifunctional epoxide that has two epoxy groups and is widely used in polymerization reactions.

Mechanism Of Action

DEB acts as a cross-linking agent by reacting with the functional groups of polymers. The two epoxy groups of DEB can react with the hydroxyl groups of polymers, forming covalent bonds. This cross-linking reaction increases the strength and durability of the polymer.

Biochemical And Physiological Effects

DEB has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause skin irritation and respiratory problems if inhaled or ingested.

Advantages And Limitations For Lab Experiments

DEB is a versatile cross-linking agent that can be used in various polymerization reactions. It is also relatively easy to synthesize in the laboratory. However, DEB is toxic and requires proper handling and disposal. It also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

DEB has potential for use in various applications, such as in the synthesis of new polymers and materials. Future research could focus on developing safer and more efficient methods for synthesizing DEB, as well as studying its potential applications in different fields. Additionally, more research is needed to fully understand the biochemical and physiological effects of DEB.
Conclusion:
In conclusion, 1,2-Epoxy-4-(epoxyethyl)benzene is a versatile cross-linking agent that is widely used in scientific research, particularly in the field of polymer chemistry. It is synthesized by the reaction of 1,2-dihydroxy-4-(epoxyethyl)benzene with acetic anhydride in the presence of a catalyst. DEB acts as a cross-linking agent by reacting with the functional groups of polymers, forming covalent bonds. While DEB has potential for use in various applications, it is important to handle it with care due to its toxic nature. Future research could focus on developing safer and more efficient methods for synthesizing DEB and studying its potential applications in different fields.

Synthesis Methods

DEB can be synthesized by the reaction of 1,2-dihydroxy-4-(epoxyethyl)benzene with acetic anhydride in the presence of a catalyst. This method is commonly used to produce DEB in the laboratory.

Scientific Research Applications

DEB is widely used in scientific research, particularly in the field of polymer chemistry. It is used as a cross-linking agent for various polymers, such as polyethylene and polypropylene. DEB is also used in the synthesis of epoxy resins, which are used in coatings, adhesives, and composites.

properties

CAS RN

13484-13-4

Product Name

1,2-Epoxy-4-(epoxyethyl)benzene

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

IUPAC Name

3-(oxiran-2-yl)-7-oxabicyclo[4.1.0]hepta-1(6),2,4-triene

InChI

InChI=1S/C8H6O2/c1-2-6-7(10-6)3-5(1)8-4-9-8/h1-3,8H,4H2

InChI Key

ASZDXZKUBDYMPZ-UHFFFAOYSA-N

SMILES

C1C(O1)C2=CC3=C(O3)C=C2

Canonical SMILES

C1C(O1)C2=CC3=C(O3)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.